molecular formula C11H9N3OS B1332786 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile CAS No. 372107-06-7

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile

Cat. No. B1332786
M. Wt: 231.28 g/mol
InChI Key: KSXNJXHRROPMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the following properties:



  • IUPAC Name : 3-[4-formyl-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile.

  • Molecular Formula : C₁₁H₉N₃OS.

  • Molecular Weight : 231.28 g/mol.

  • Physical Form : Solid.

  • Storage Temperature : Room temperature (RT).



Molecular Structure Analysis

The molecular structure of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile consists of a pyrazole ring fused with a thiophene ring. The formyl group (CHO) is attached to the pyrazole ring, and the nitrile group (CN) is at the end of the propyl chain.



Chemical Reactions Analysis

The reactivity of this compound likely involves the formyl group, which can participate in various reactions such as nucleophilic addition, condensation, and oxidation. However, specific reactions would depend on the reaction conditions and other functional groups present.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified.

  • Boiling Point : Not specified.

  • Density : Not specified.

  • Toxicity : No toxicity data available.

  • InChI Code : 1S/C₁₁H₉N₃OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H₂ (InChI key: KSXNJXHRROPMSA-UHFFFAOYSA-N).


Scientific Research Applications

Synthesis and Structural Studies

  • Polysubstituted Bipyrazoles and Pyrazolylpyrimidines Synthesis : A derivative of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile reacts with nitrogen nucleophiles to give bipyrazole, pyrazolylloxazole, and pyrazolylpyrimidine derivatives, with structures confirmed through elemental and spectral analyses (Dawood, Farag, & Ragab, 2004).

  • Selenoacetalyzation of 4‐Formylpyrazoles : The reaction of 3,5-dimethyl-4-formylpyrazoles with various substituents gives 2-(pyrazol-4-yl)-1,3-diselenane hydrochlorides, transforming easily into free bases (Papernaya et al., 2013).

  • Thiazolidine-2,4-Dione Derivative Synthesis and Studies : The Knoevenagel condensation of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(2,4-dioxothiazolidin-3-yl)propanenitrile results in the synthesis of a new thiazolidine-2,4-dione derivative. The structure is confirmed via standard spectroscopic techniques (Alshammari et al., 2021).

Catalytic Applications and Material Synthesis

  • Graphene Oxide Anchored Sulfonic Acid Catalyst : Magnetically separable graphene oxide anchored sulfonic acid nanoparticles exhibit high catalytic activity for synthesizing 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles (Zhang et al., 2016).

  • Synthesis of Trifluoromethyl-Substituted Dielectrophile : The synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one through acylation and its reactions with hydroxylamine and hydrazine show potential for creating new compounds with varied applications (Flores et al., 2018).

Biological and Medicinal Applications

  • Anticancer Studies : A pyrazole-tethered thiazolidine-2,4-dione derivative shows anticancer properties, particularly against breast cancer cell lines, with further insights obtained through docking and ADME studies (Alshammari et al., 2021).

  • Antimicrobial Activity : Chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives, including 1-phenyl-3-(thien-2-yl)-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial activity, highlighting their potential in medical and biological fields (Hamed et al., 2020).

Safety And Hazards

Refer to the Material Safety Data Sheet (MSDS) for safety information related to handling, storage, and disposal.


Future Directions

Research on this compound could explore its:



  • Biological activity (if any).

  • Synthetic applications.

  • Structural modifications for improved properties.


Please note that availability and pricing information are currently not provided12. For a more detailed analysis, further investigation into relevant scientific literature is recommended.


properties

IUPAC Name

3-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXNJXHRROPMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2C=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365814
Record name 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile

CAS RN

372107-06-7
Record name 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.